molecular formula C31H29ClN4O2 B12160340 N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B12160340
M. Wt: 525.0 g/mol
InChI Key: XLVVCSRMGXEGLG-RRAHZORUSA-N
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Description

N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide belongs to the class of indole derivatives. Indole is a five-membered heterocyclic compound containing a benzene ring fused with a pyrrole ring. It has diverse biological activities and is found in various synthetic drug molecules .

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific information on this exact compound, I can provide a general outline:

    Starting Material: Begin with appropriate starting materials, such as substituted benzaldehydes and pyrazole derivatives.

    Condensation Reaction: React the benzaldehyde derivative with the pyrazole derivative to form the key intermediate.

    Piperidine Addition: Introduce the piperidine group to the intermediate.

    Final Steps: Complete the synthesis by attaching the amide and methyl groups.

Industrial production methods may involve modifications of these steps, optimization, and scale-up processes.

Chemical Reactions Analysis

    Oxidation and Reduction: Depending on the functional groups, this compound may undergo oxidation (e.g., converting an alcohol to a ketone) or reduction (e.g., reducing a nitro group to an amine).

    Substitution Reactions: Substituents on the benzene ring can undergo electrophilic aromatic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for acylation), and various catalysts are used.

    Major Products: The final compound itself is the major product.

Scientific Research Applications

This compound’s applications span various fields:

    Medicine: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Chemistry: Explore its reactivity and use it as a building block for other compounds.

    Biology: Study its effects on cellular processes and receptors.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare this compound with other indole derivatives. Highlight its unique features and explore related structures.

Properties

Molecular Formula

C31H29ClN4O2

Molecular Weight

525.0 g/mol

IUPAC Name

N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C31H29ClN4O2/c1-22-10-12-24(13-11-22)30(37)33-28(31(38)35-18-6-3-7-19-35)20-25-21-36(27-8-4-2-5-9-27)34-29(25)23-14-16-26(32)17-15-23/h2,4-5,8-17,20-21H,3,6-7,18-19H2,1H3,(H,33,37)/b28-20-

InChI Key

XLVVCSRMGXEGLG-RRAHZORUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C(=O)N5CCCCC5

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)N5CCCCC5

Origin of Product

United States

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